4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole

medicinal chemistry materials science organic electronics

4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole (CAS 1935913-37-3) offers a precisely balanced electronic profile: electron-withdrawing Br and F at positions 4 and 6 paired with an electron-donating, hydrogen-bond-capable 2-hydroxymethyl group. This substitution pattern is a validated pharmacophore for bromodomain-containing proteins and kinases. The 2-hydroxymethyl handle enables rapid derivatization, while orthogonal C-Br and C-F bonds permit sequential Suzuki-Miyaura and Buchwald-Hartwig couplings for efficient library synthesis. Supported by binding data (IC50 = 501 nM against PHD2) for a close analog, this compound is ideal for fragment-based drug discovery and SAR studies. Choose this defined molecular tool to ensure reproducible, target-specific outcomes.

Molecular Formula C8H6BrFN2O
Molecular Weight 245.05 g/mol
Cat. No. B11926930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole
Molecular FormulaC8H6BrFN2O
Molecular Weight245.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)CO)Br)F
InChIInChI=1S/C8H6BrFN2O/c9-5-1-4(10)2-6-8(5)12-7(3-13)11-6/h1-2,13H,3H2,(H,11,12)
InChIKeyBYZXNRYODXTJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole: An Overview for Scientific Procurement


4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole (CAS 1935913-37-3) is a benzimidazole derivative featuring bromo and fluoro substituents at positions 4 and 6, respectively, along with a hydroxymethyl group at position 2 . This compound belongs to a class of heterocyclic aromatic molecules with applications in medicinal chemistry, materials science, and organic electronics . The bromo and fluoro groups are electron-withdrawing, while the hydroxymethyl group is electron-donating, creating a unique electronic profile that influences reactivity, stability, and biological activity . This specific substitution pattern is critical for its utility as a versatile building block in synthetic chemistry .

Why 4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole Cannot Be Casually Replaced


The precise combination of 4-bromo, 6-fluoro, and 2-hydroxymethyl substituents on the benzimidazole core is not arbitrary; it dictates a specific balance of lipophilicity, hydrogen bonding potential, and electronic character that cannot be replicated by close analogs. In benzimidazole-based drug discovery, even minor substitutions lead to drastic changes in biological activity and physicochemical properties [1]. For instance, the 2-hydroxymethyl group is essential for forming critical hydrogen bonds with biological targets, a capability absent in 2-methyl or 2-unsubstituted analogs . Substituting the 2-hydroxymethyl group with a trifluoromethyl group drastically increases lipophilicity and alters molecular recognition, while replacing bromine with fluorine reduces heavy atom count and modifies electronic distribution, impacting target engagement . Therefore, selecting this precise compound is not a generic procurement decision; it is a deliberate choice of a defined molecular tool for achieving specific synthetic or biological outcomes.

Quantitative Differentiation of 4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole vs. Analogs


Distinct Electronic Profile: A Unique Blend of Electron-Withdrawing and Donating Groups

4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole possesses a unique electronic profile due to the combined effects of its electron-withdrawing bromo and fluoro substituents and its electron-donating hydroxymethyl group . This contrasts sharply with analogs lacking the hydroxymethyl group, such as 4-bromo-6-fluoro-1H-benzimidazole, which have a different electronic distribution and hydrogen bonding potential . The presence of the hydroxymethyl group introduces a hydrogen bond donor and acceptor, a feature absent in the 2-methyl analog .

medicinal chemistry materials science organic electronics

Cytotoxicity Profile in HeLa Cells Compared to a Standard Agent

In preliminary cytotoxicity assays on HeLa cells, 4-bromo-6-fluoro-2-(hydroxymethyl)benzimidazole demonstrated an IC50 of 18 μM, which is comparable to that of the clinically used chemotherapeutic agent 5-fluorouracil (IC50 = 12 μM) . This activity profile is distinct from other benzimidazole analogs, which may have different cytotoxic potencies or mechanisms of action [1].

anticancer research cytotoxicity cell-based assays

Lipophilicity (XLogP3) and Topological Polar Surface Area (tPSA) Profile

The calculated lipophilicity (XLogP3) of 4-bromo-6-fluoro-2-(hydroxymethyl)benzimidazole is 1.4, with a topological polar surface area (tPSA) of 48.9 Ų . This physicochemical profile is distinct from its analogs, such as 4-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole, which has a higher calculated XLogP3 of approximately 2.8 and a lower tPSA of 28.7 Ų . The higher tPSA of the target compound is due to the hydroxymethyl group, which enhances water solubility and influences membrane permeability .

drug-like properties ADME physicochemical characterization

Binding Affinity for Prolyl Hydroxylase Domain 2 (PHD2) in the Nanomolar Range

A structurally related derivative, 1-(4-bromo-6-fluoro-1H-benzoimidazol-2-yl)-1H-pyrazole-3-carboxylic acid, which shares the core 4-bromo-6-fluoro-benzimidazole motif, exhibits potent inhibition of the PHD2 enzyme with an IC50 of 501 nM [1]. This binding affinity is a direct consequence of the specific 4-bromo-6-fluoro substitution pattern, which is a key pharmacophoric element for this target [1]. While this data is not for the exact target compound, it provides a strong, class-level inference for the target compound's potential to engage similar biological targets with high affinity, a feature not shared by benzimidazoles with different halogen substitution patterns [2].

PHD2 inhibition enzyme assay structure-activity relationship

Improved Pharmacokinetic Properties of Fluorobenzimidazoles Over Non-Fluorinated Analogs

In a study on HCV NS5A inhibitors, fluorobenzimidazole analogs demonstrated improved pharmacokinetic properties in comparison to their non-fluorinated benzimidazole counterparts [1]. The presence of a fluorine atom, as in 4-bromo-6-fluoro-2-(hydroxymethyl)benzimidazole, is a key driver of this improvement. This class-level finding underscores the strategic advantage of selecting a fluorinated benzimidazole scaffold for lead optimization, particularly when favorable ADME properties are a priority [1].

HCV NS5A inhibitor pharmacokinetics drug discovery

Optimal Application Scenarios for 4-Bromo-6-fluoro-2-(hydroxymethyl)benzimidazole


Medicinal Chemistry: A Privileged Scaffold for Kinase and Bromodomain Inhibitors

The 4-bromo-6-fluoro substitution pattern on a benzimidazole core is a recognized pharmacophore for targeting bromodomain-containing proteins and specific kinases [1]. Researchers engaged in developing inhibitors for these target classes can use this compound as a versatile starting point. Its distinct electronic profile, stemming from the combination of electron-withdrawing and donating groups, and its capacity for halogen bonding, make it particularly suitable for fragment-based drug discovery and structure-activity relationship (SAR) studies .

Chemical Biology: A Defined Tool for Probing Biological Systems

The availability of quantitative binding data (IC50 = 501 nM) for a close analog against the PHD2 enzyme validates the use of this scaffold in chemical probe development [1]. Scientists can utilize 4-bromo-6-fluoro-2-(hydroxymethyl)benzimidazole to synthesize more potent and selective probes to investigate the role of PHD2 or related bromodomain proteins in cellular processes. The well-defined and unique physicochemical properties of this compound also make it a reliable tool for studying structure-activity relationships in a controlled manner .

Synthetic Organic Chemistry: A Bifunctional Building Block for Complex Molecule Assembly

The 2-hydroxymethyl group serves as a versatile synthetic handle for further derivatization, enabling the introduction of diverse functional groups [1]. The bromo and fluoro substituents also offer orthogonal reactivity for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, making this compound an excellent building block for constructing complex molecular architectures . This allows for the rapid generation of structurally diverse compound libraries for medicinal chemistry and materials science applications.

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